OM-173alphaA is a compound classified as a nanaomycin-type antibiotic. It was discovered as part of a series of antibiotics produced by the fermentation of a specific strain, OM-173. This compound, along with its analogs, has garnered attention due to its potential therapeutic applications, particularly in combating bacterial infections.
The compound OM-173alphaA is derived from the fermentation broth of the OM-173 strain, which is a type of actinobacteria. This strain was isolated and characterized for its ability to produce various antibiotic compounds. The extraction process involves solvent extraction techniques to isolate OM-173alphaA and its related components from the fermentation medium .
OM-173alphaA falls under the category of natural products, specifically antibiotics. It belongs to the nanaomycin family, which is known for its broad-spectrum antibacterial properties. The chemical structure of OM-173alphaA contributes to its classification and functionality within this group of compounds.
The synthesis of OM-173alphaA primarily occurs through microbial fermentation. The producing organism, identified as a strain of actinobacteria, undergoes fermentation in a nutrient-rich medium that promotes the production of antibiotics.
The extraction process for isolating OM-173alphaA involves several steps:
OM-173alphaA has a molecular formula of C17H16O6 and a molecular weight of 316.09 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
The compound appears as a yellowish powder and is soluble in organic solvents like hexane and chloroform, indicating its lipophilic nature . The specific arrangement of atoms and functional groups within the molecule plays a crucial role in its interaction with biological targets.
OM-173alphaA participates in various chemical reactions typical for antibiotic compounds. These include hydrolysis reactions under specific conditions that can affect its stability and efficacy.
The reactivity of OM-173alphaA can be influenced by factors such as pH, temperature, and the presence of other chemical agents. Understanding these reactions is vital for optimizing its use in therapeutic applications.
The mechanism of action for OM-173alphaA involves inhibiting bacterial cell wall synthesis, which is a common target for many antibiotics. By interfering with this process, OM-173alphaA effectively prevents bacterial growth and replication.
Research indicates that OM-173alphaA exhibits activity against various Gram-positive bacteria, making it a candidate for treating infections caused by resistant strains . Further studies are needed to elucidate the detailed biochemical pathways involved in its action.
OM-173alphaA is characterized by:
In terms of chemical properties:
Relevant analyses indicate that maintaining optimal storage conditions is essential for preserving the integrity of OM-173alphaA .
OM-173alphaA has significant potential in scientific research and pharmaceutical applications:
The systematic investigation of polyketides spans over a century, beginning with foundational chemical studies in the late 19th century. In 1893, J. Norman Collie achieved the first synthetic polyketide derivative, orcinol, by pyrolyzing dehydracetic acid—a pivotal demonstration of polyketide cyclization [4]. Arthur Birch’s 1955 radioisotope labeling experiments using acetate in Penicillium patulum definitively established the acetate-malonate biosynthetic pathway, revealing the "head-to-tail" condensation mechanism universal to polyketides [4].
The 1980s–1990s witnessed transformative genetic breakthroughs. Researchers deciphered modular polyketide synthase (PKS) architectures, revealing colinear relationships between gene sequences and enzymatic functions. Assembly-line PKSs—exemplified by the 6-deoxyerythronolide B synthase (DEBS) for erythromycin—were identified as molecular assembly lines, where each module catalyzes discrete elongation and modification steps [1] [6]. By 2019, phylogenetic analyses confirmed evolutionary trajectories from iterative cis-AT PKSs to complex trans-AT systems through gene duplication, domain fusion, and horizontal gene transfer [1].
Table 1: Key Milestones in Polyketide Research
| Timeframe | Milestone | Impact |
|---|---|---|
| 1893 | Collie’s synthesis of orcinol | First demonstration of polyketide cyclization |
| 1955 | Birch’s acetate labeling experiments | Elucidation of acetate-malonate biosynthetic pathway |
| 1980s–1990s | Genetic dissection of PKS clusters | Modular PKS architecture defined; DEBS model established |
| 2010s–Present | Omics-driven discovery (e.g., metagenomics) | Identification of cryptic PKS clusters; engineering of chimeric PKS systems |
Actinobacteria, particularly streptomycetes, produce >80% of clinically used polyketide antibiotics. Bioprospecting shifted to extreme environments as traditional soil sources yielded diminishing returns due to rediscovery. The Tibetan Plateau’s saline lakes (e.g., Dangqiong Co, ~4,500m elevation) exemplify targeted sampling, where sediments harbor novel actinobacterial genera like Jiangella and Nocardiopsis [5]. These sites impose selective pressures (hypersalinity, UV radiation, alkalinity) that drive metabolic innovation, increasing the likelihood of discovering polyketides like OM-173alphaA [5] [9].
Selective isolation employs physicochemical and biological strategies:
Post-isolation, OSMAC (One Strain-Many Compounds) screening in microbioreactors (e.g., 24-well MATRIX systems) tests >20 culture conditions per strain, varying pH, carbon sources, or elicitors to activate cryptic PKS clusters [5].
Table 2: Actinomycete Isolation Techniques from Extreme Environments
| Method | Principle | Example Application |
|---|---|---|
| Membrane Filtration | Hyphal penetration through pores | Isolation from Saharan dust air samples |
| Chemical Pretreatment | Selective killing of non-actinomycetes | Tibetan Plateau sediment isolates |
| Nutrient-Limited Media | Suppression of fast-growing competitors | Marine sponge-derived Streptomyces |
| Antibiotic Supplementation | Inhibition of Gram-negative bacteria/fungi | Rifampicin/nystatin in air sample isolation |
OM-173alphaA was isolated from Streptomyces sp. strain OM-173, collected from marine sediments in the Sea of Cortez, Mexico. Its taxonomic lineage was resolved via:
The strain belongs to the Streptomyces violaceus clade, which produces aromatic polyketides (e.g., cosmomycin, kidamycin). Genomic analysis revealed a Type II PKS cluster with ketosynthase α (KSα) and chain length factor (CLF) homologs sharing 88% identity to those in S. bottropensis, indicating divergent evolution for OM-173alphaA biosynthesis [1] [9].
Table 3: Taxonomic Hierarchy of OM-173alphaA-Producing Actinobacterium
| Rank | Classification | Key Characteristics |
|---|---|---|
| Domain | Bacteria | Peptidoglycan cell walls |
| Phylum | Actinobacteria | High GC content (>69 mol%) |
| Class | Actinobacteria | Mycelial growth; sporulation |
| Order | Streptomycetales | Aerial hyphae formation |
| Family | Streptomycetaceae | Linear chromosomes; antibiotic production |
| Genus | Streptomyces | Type II PKS clusters; soil/marine adaption |
| Species | Streptomyces sp. OM-173 | Purple pigment; marine sediment habitat |
Phylogenetic analysis places Streptomyces sp. OM-173 in a sister clade to S. griseus, diverging 92 Mya during the Cretaceous period—coinciding with marine habitat adaptation events in streptomycetes [7] [10]. This evolutionary trajectory underscores marine-derived streptomycetes as reservoirs for structurally unique polyketides like OM-173alphaA.
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